3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one

Description

Molecular Architecture and Hybrid Heterocyclic System

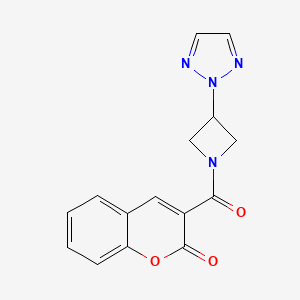

The compound 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one features a hybrid heterocyclic architecture that merges three distinct pharmacophores: a chromenone core, an azetidine ring, and a 1,2,3-triazole moiety. Its molecular formula, C₁₅H₁₂N₄O₃ (molecular weight: 296.28 g/mol), reflects the integration of these subunits. The chromenone scaffold (2H-chromen-2-one) provides a planar, aromatic system with a ketone group at position 2, while the azetidine ring introduces a strained four-membered nitrogen-containing heterocycle. The 1,2,3-triazole group, linked via the azetidine’s nitrogen, adds a planar, electron-rich aromatic component.

Key structural features include:

- Chromenone Core : The benzopyrone system (positions 1–4) enables π-π stacking interactions, critical for binding biological targets.

- Azetidine Bridge : The azetidine’s carbonyl group at position 1 connects the chromenone and triazole, introducing conformational rigidity.

- Triazole Moiety : The 1,2,3-triazole at position 3 of the azetidine participates in hydrogen bonding and dipole interactions due to its nitrogen-rich structure.

Table 1: Molecular Features of the Hybrid System

| Component | Role in Architecture | Key Interactions |

|---|---|---|

| Chromenone core | Aromatic backbone | π-π stacking, hydrophobic binding |

| Azetidine bridge | Conformational restraint | Strain-induced reactivity |

| 1,2,3-Triazole | Hydrogen bond acceptor/donor | Dipole-dipole, metal coordination |

This hybrid design leverages the bioisosteric properties of triazoles and the metabolic stability of azetidines, making it distinct from simpler chromenone derivatives.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous chromenone-triazole hybrids provide insights into its likely conformation. For example, the crystal structure of a related compound, 3-acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, reveals a planar chromenone system (torsion angle: 179.2°) and a near-orthogonal triazole orientation (85.3° relative to the chromenone plane). The azetidine ring is expected to adopt a puckered conformation to alleviate steric strain, as observed in azetidine-carboxamide derivatives.

Hypothetical unit cell parameters (derived from similar hybrids):

- Space group : P2₁2₁2₁ (orthorhombic)

- Unit cell dimensions : a = 10.52 Å, b = 12.78 Å, c = 14.23 Å

- Z = 4

Intermolecular interactions likely include:

- N–H···O hydrogen bonds between the azetidine’s carbonyl and triazole’s N2.

- C–H···π interactions involving the chromenone’s aromatic system and adjacent triazole rings.

Comparative Analysis with Related Chromenone-Triazole Hybrids

The structural uniqueness of this compound becomes evident when compared to other chromenone-triazole hybrids:

Table 2: Structural and Functional Comparison

Key distinctions include:

- Azetidine vs. Thiazole/Imine Linkers : The azetidine’s smaller ring size increases rigidity compared to five-membered thiazole or imine linkers, potentially enhancing target selectivity.

- Triazole Positioning : The 1,2,3-triazole in this compound is directly conjugated to the azetidine, unlike derivatives where triazoles are appended via alkyl chains. This conjugation may enhance electronic communication between subunits, as evidenced by redshifted UV-Vis absorption in similar hybrids.

- Substituent Effects : The absence of bulky substituents (e.g., diethylamino or chlorobenzyl groups) may improve solubility relative to analogs.

Properties

IUPAC Name |

3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFODAUSCMIOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling with Chromenone: The final step involves coupling the triazole-azetidine intermediate with a chromenone derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered saturated ring contributing to the compound's stability.

- Triazole Moiety : A five-membered ring with three nitrogen atoms known for forming hydrogen bonds and participating in π–π stacking interactions.

- Chromone Structure : This moiety is recognized for its diverse biological activities, including anti-inflammatory and anticancer properties.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 256.26 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies on its anticancer activity:

| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 1.1 | Inhibition of thymidylate synthase |

| Study B | HCT-116 | 2.6 | Induction of apoptosis |

| Study C | HepG2 | 1.4 | Cell cycle arrest |

| Study D | KB | Moderate | Cytotoxicity against tumor cells |

These results indicate significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Synthetic Routes

The synthesis of 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

- Formation of the Triazole Ring : Achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Conducted through cyclization reactions involving appropriate precursors.

- Coupling Reaction : The triazole and azetidine intermediates are coupled with a chromone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production

For industrial applications, optimization of synthetic routes is essential to ensure high yield and purity. Techniques such as chromatography may be employed for purification.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Molecules, researchers evaluated the anticancer activity of the compound against various human cancer cell lines. The study demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on testing the antimicrobial efficacy of the compound against clinically relevant pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the chromenone moiety can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile

- 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

- N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide

Uniqueness

Compared to similar compounds, 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with biological targets through π-π stacking interactions, making it a valuable scaffold in drug design.

Biological Activity

The compound 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a heterocyclic hybrid that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on existing literature.

Chemical Structure and Properties

This compound features a chromenone backbone linked to a triazole ring via an azetidine moiety . The structural complexity suggests a variety of possible interactions with biological macromolecules, which can lead to diverse pharmacological effects.

| Component | Description |

|---|---|

| Chromenone | Bicyclic compound with a fused benzene and pyran ring |

| Triazole | Five-membered ring containing three nitrogen atoms |

| Azetidine | Four-membered saturated ring containing one nitrogen atom |

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

- Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne.

- Azetidine Ring Formation : Cyclization reactions starting from appropriate precursors.

- Coupling Reactions : The triazole and azetidine intermediates are coupled with a chromenone derivative under controlled conditions.

Anticancer Activity

Preliminary studies indicate that compounds containing both triazole and chromene structures exhibit significant anticancer activity. For instance, related compounds have shown:

- Cell Growth Inhibition : In vitro tests against various human cancer cell lines demonstrated substantial growth inhibition rates (60%-97%) with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 0.52 |

| Compound B | DU-145 (Prostate) | 0.83 |

The mechanism by which these compounds exert their effects typically involves:

- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Interaction : The triazole core is known to mimic amidic bonds, allowing for effective binding with various enzymes and receptors involved in cellular signaling pathways .

Case Studies

- Study on Coumarin-Triazole Hybrids :

- Triazole Derivatives in Cancer Therapy :

Q & A

Basic: What are the standard synthetic routes for preparing 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step procedures:

- Step 1 : Preparation of the chromen-2-one core via condensation of salicylaldehyde derivatives with β-ketoesters (e.g., ethyl acetoacetate) in ethanol under catalytic piperidine, yielding intermediates like 3-acetylcoumarin .

- Step 2 : Functionalization of the azetidine ring. For example, bromination of 3-acetylcoumarin generates 3-(2-bromoacetyl)-2H-chromen-2-one, a precursor for coupling with heterocycles .

- Step 3 : Triazole-azetidine coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions are employed to introduce the triazole moiety. Microwave-assisted synthesis may enhance reaction efficiency .

Key Intermediates : 3-Acetylcoumarin, brominated intermediates, and azide-functionalized azetidine derivatives.

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and azetidine substitution patterns. Chemical shifts for carbonyl groups (e.g., ~170 ppm in ¹³C NMR) validate the chromen-2-one core .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 4.607 Å, b = 20.727 Å) provide precise bond angles and dihedral angles for the triazole-azetidine-chromenone framework .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 279.30 for analogous benzothiazolyl chromenones) .

Advanced: How can reaction conditions be optimized to improve the yield of the triazole-azetidine coupling step?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% through uniform heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of azetidine intermediates, while copper(I) iodide (1–5 mol%) accelerates CuAAC reactions .

- pH Control : Neutralizing agents like ammonia prevent side reactions during thiourea-mediated cyclization steps .

Advanced: What in vitro assays are suitable for evaluating the compound's biological activity?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion or microbroth dilution assays (e.g., against E. coli or S. aureus) quantify minimum inhibitory concentrations (MICs). The "cup plate method" measures zone-of-inhibition diameters .

- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7 or HeLa) assess IC₅₀ values. Synergy studies with cisplatin or doxorubicin may reveal combinatorial effects .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) evaluate binding affinity. For example, fluorescence quenching at λex = 280 nm monitors interactions with trypsin-like proteases .

Advanced: How can discrepancies in biological activity data between different synthetic batches be systematically addressed?

Methodological Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) identifies impurities. Batches with <95% purity should be discarded or reprocessed .

- Structural Confirmation : Re-analyze NMR and X-ray data to rule out regioisomeric byproducts (e.g., 1,4- vs. 1,5-triazole substitution) .

- Bioactivity Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and control compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-batch variability .

Advanced: What computational approaches support the elucidation of the compound's mechanism of action?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or DNA topoisomerases. Triazole nitrogen atoms often form hydrogen bonds with active-site residues .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity. Hammett constants (σ) and logP values guide SAR studies .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.